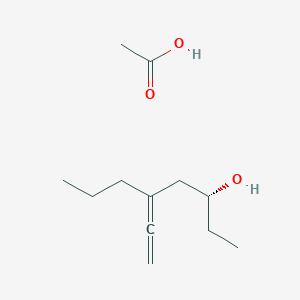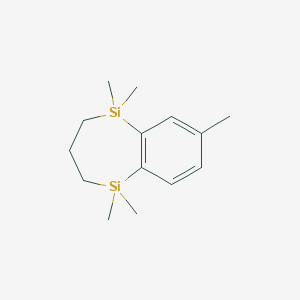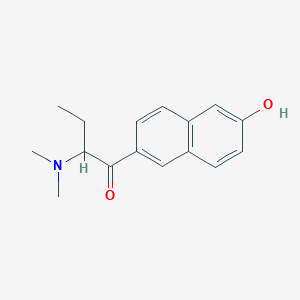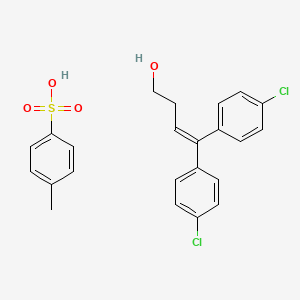![molecular formula C12H24O2Si B14209070 (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal CAS No. 918150-72-8](/img/structure/B14209070.png)
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal is a chiral compound with significant applications in organic synthesis. This compound features a tert-butyl(dimethyl)silyl (TBS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The presence of the TBS group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBS-protected intermediate is then subjected to further functionalization to introduce the aldehyde group at the terminal position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The TBS group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpentanoic acid.
Reduction: (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpentanol.
Substitution: (2R,3S)-3-hydroxy-2-methylpent-4-enal.
Scientific Research Applications
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal involves its reactivity as an aldehyde and the stability conferred by the TBS protecting group. The aldehyde group can participate in nucleophilic addition reactions, while the TBS group prevents unwanted side reactions by protecting the hydroxyl group. This selective reactivity allows for precise modifications in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-hydroxy-2-methylpent-4-enal
- (2R,3S)-3-{[tert-Butyldiphenylsilyl]oxy}-2-methylpent-4-enal
- (2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enoic acid
Uniqueness
(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal is unique due to the presence of the TBS protecting group, which enhances its stability and reactivity. This makes it a valuable intermediate in synthetic chemistry, allowing for selective reactions and high yields in the production of complex molecules.
Properties
CAS No. |
918150-72-8 |
|---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-4-enal |
InChI |
InChI=1S/C12H24O2Si/c1-8-11(10(2)9-13)14-15(6,7)12(3,4)5/h8-11H,1H2,2-7H3/t10-,11-/m0/s1 |
InChI Key |
HGTJKBNSACWFPP-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H](C=O)[C@H](C=C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C=O)C(C=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)

![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)


![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)


![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)

![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)
![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
